REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([CH3:17])=[N:12][CH2:11][CH2:10]2)=[O:5])[CH3:2]>[C].[Pd].CC1C=CC(C(C)C)=CC=1>[CH2:1]([O:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([CH3:17])=[N:12][CH:11]=[CH:10]2)=[O:5])[CH3:2] |f:1.2|
|
Name
|
6-ethoxycarbonylamino-1-methyl-3,4-dihydroisoquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC=1C=C2CCN=C(C2=CC1)C
|
Name
|
palladium-carbon
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
195 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 195° C. in nitrogen atmosphere for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
a part of the filtrate was evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
by extracting with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC=1C=C2C=CN=C(C2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.629 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |